Home > Products > Screening Compounds P119814 > 2-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
2-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one - 2195941-49-0

2-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

Catalog Number: EVT-2567883
CAS Number: 2195941-49-0
Molecular Formula: C20H24N8O
Molecular Weight: 392.467
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound 2-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a complex organic molecule that belongs to the class of heterocyclic compounds. Its structure features multiple functional groups, including piperidine, triazole, and pyridazine rings, which contribute to its potential biological activity and applications in medicinal chemistry.

Source

This compound is synthesized for research purposes and may be explored for its pharmacological properties. The synthesis typically involves multi-step organic reactions that incorporate various building blocks to achieve the desired molecular structure.

Classification

The compound can be classified as a pyridazine derivative due to the presence of the pyridazine ring. It also contains a triazole moiety and a piperidine ring, which are significant in drug design due to their biological activity.

Synthesis Analysis

Methods

The synthesis of this compound generally involves several key steps:

  1. Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors.
  2. Introduction of the Tetrahydroquinazoline Moiety: This step usually involves a reaction that forms a piperidinyl substituent attached to a tetrahydroquinazoline framework.
  3. Synthesis of the Triazole Ring: The triazole can be synthesized using azide and alkyne coupling reactions or through cycloaddition methods.
  4. Final Assembly: The last step typically involves coupling reactions that link the various components together into the final structure.

Technical Details

The synthesis may require specific reagents and catalysts to facilitate each step, along with purification techniques such as chromatography to isolate the product after each reaction stage.

Molecular Structure Analysis

Structure

The molecular structure of this compound is characterized by:

  • A pyridazine ring (2,3-dihydropyridazin-3-one)
  • A triazole ring (1H-1,2,4-triazol-1-yl)
  • A piperidine ring substituted with a tetrahydroquinazoline moiety.

Data

The molecular formula can be derived from its structural components. The compound's molecular weight and specific stereochemistry would need to be determined through techniques such as NMR spectroscopy or X-ray crystallography.

Chemical Reactions Analysis

Reactions

The compound may undergo various chemical reactions typical for heterocycles:

  1. Nucleophilic Substitution Reactions: The presence of electron-rich centers allows for nucleophilic attacks.
  2. Cycloaddition Reactions: The triazole moiety can participate in cycloaddition reactions with suitable electrophiles.
  3. Oxidation/Reduction Reactions: Functional groups within the molecule can undergo redox transformations.

Technical Details

Each reaction pathway can be influenced by factors such as solvent choice, temperature, and concentration of reactants. Kinetic studies may also provide insights into the rate-determining steps in these reactions.

Mechanism of Action

Process

The mechanism of action for this compound is hypothesized based on its structural features:

  • Binding Interactions: The piperidine and triazole rings may interact with biological targets such as enzymes or receptors through hydrogen bonding or hydrophobic interactions.
  • Modulation of Biological Pathways: The compound could potentially inhibit or activate specific pathways due to its ability to mimic natural substrates or ligands.

Data

Quantitative data regarding binding affinities and biological activity would typically be obtained through in vitro assays and computational modeling studies.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties such as melting point, boiling point, solubility, and appearance would need to be experimentally determined.

Chemical Properties

Chemical properties include reactivity with acids/bases, stability under various conditions, and potential for hydrolysis or oxidation.

Relevant data might include:

  • Solubility in organic solvents vs. water
  • Stability under UV light or heat
  • Reactivity towards nucleophiles or electrophiles
Applications

Scientific Uses

This compound may have several applications in scientific research:

  1. Pharmaceutical Development: Due to its complex structure and potential biological activity, it could serve as a lead compound for drug discovery.
  2. Biochemical Research: It may be used to study specific enzyme interactions or cellular pathways.
  3. Material Science: Its unique properties could lend themselves to applications in developing new materials with specific functionalities.

Properties

CAS Number

2195941-49-0

Product Name

2-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

IUPAC Name

2-[[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one

Molecular Formula

C20H24N8O

Molecular Weight

392.467

InChI

InChI=1S/C20H24N8O/c29-19-6-5-18(28-14-21-12-24-28)25-27(19)11-15-7-9-26(10-8-15)20-16-3-1-2-4-17(16)22-13-23-20/h5-6,12-15H,1-4,7-11H2

InChI Key

SLOBOVPRDVXZRC-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)CN4C(=O)C=CC(=N4)N5C=NC=N5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.